1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea
説明
特性
IUPAC Name |
1-benzhydryl-3-[(4-phenyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c29-25(27-20-26(16-18-30-19-17-26)23-14-8-3-9-15-23)28-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,24H,16-20H2,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLIXPJWSBGSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the benzhydryl and tetrahydropyran intermediates. These intermediates are then coupled through a series of reactions to form the final urea compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling process. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
化学反応の分析
1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate that it may affect cellular signaling and metabolic processes.
類似化合物との比較
1-Benzhydryl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea can be compared to other benzhydryl and tetrahydropyran-containing compounds. Similar compounds include:
Diphenhydramine: A well-known antihistamine with a benzhydryl structure.
Terfenadine: Another antihistamine with a similar structural motif.
Fexofenadine: A metabolite of terfenadine with improved safety profile. The uniqueness of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea lies in its specific combination of functional groups and potential therapeutic applications.
生物活性
1-(Diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea is , with a molecular weight of approximately 336.43 g/mol. The structure features a urea moiety linked to a diphenylmethyl group and a phenyloxan group, which may contribute to its biological properties.
Antidiabetic Activity
Recent studies have indicated that derivatives of diphenyl urea exhibit significant antidiabetic properties by inhibiting the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. For instance, compounds similar to 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea demonstrated IC50 values ranging from 2.14 µM to 115 µM in inhibiting α-glucosidase activity, showcasing their potential as therapeutic agents for Type 2 diabetes mellitus (T2DM) management .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of urea derivatives against various human tumor cell lines. One study found that certain urea analogues exhibited comparable or enhanced cytotoxicity compared to established chemotherapeutic agents. The compound's ability to act as a bioisostere for amides suggests its potential in cancer treatment .
The biological activity of 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea may be attributed to its interaction with specific enzymes or receptors. Research indicates that the urea moiety can form hydrogen bonds with active site residues of target enzymes, enhancing binding affinity and inhibitory potency. For example, interactions with catalytic residues such as Glu277 and Asn350 have been observed in docking studies, indicating a favorable binding conformation that enhances inhibitory effects .
Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Formation of the Urea Core : Reacting an isocyanate intermediate (e.g., diphenylmethyl isocyanate) with a primary amine derivative of 4-phenyloxan-4-ylmethyl under anhydrous conditions .
Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile or DMF) are preferred to enhance reactivity, with temperatures maintained at 60–80°C to balance reaction rate and side-product formation .
Catalyst Use : Catalytic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) can accelerate the urea bond formation .
Yield improvements (70–85%) are achieved by rigorous purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., diphenylmethyl protons at δ 6.8–7.4 ppm and oxane ring protons at δ 3.5–4.2 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching C29H28N2O2).
- Infrared Spectroscopy (IR) : Urea carbonyl stretch observed near 1640–1680 cm⁻¹ .
- Elemental Analysis : Validates purity (>95%) by C/H/N/O ratios .
Q. What preliminary biological screening approaches are used to assess this compound's activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Questions
Q. How can synthetic yield be optimized during scale-up from milligram to gram quantities?
- Methodological Answer :
- Reaction Engineering : Use continuous-flow reactors to maintain consistent temperature and mixing, reducing side reactions .
- Solvent Selection : Switch to greener solvents (e.g., ethanol/water mixtures) for easier post-reaction separation .
- Catalyst Recycling : Immobilize catalysts on solid supports (e.g., silica-DABCO) to enhance reusability and reduce costs .
- Purification Scaling : Replace column chromatography with fractional crystallization using solvent gradients (e.g., hexane/ethyl acetate) .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using independent methods (e.g., SPR vs. ITC for binding affinity) to rule out assay-specific artifacts .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify rapid degradation in cell-based vs. cell-free systems .
- Off-Target Profiling : Use kinase inhibitor panels or proteome-wide affinity pulldowns to identify confounding interactions .
Q. How does computational modeling predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100+ ns trajectories .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies and prioritize synthetic analogs with improved affinity .
Q. What crystallographic methods are suitable for determining this compound's 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and collect data using Cu-Kα radiation. Refine structures with SHELXL .
- Twinned Data Refinement : For challenging crystals, use SHELXL's twin law options to resolve overlapping reflections .
- Hydrogen Bonding Analysis : Identify urea-mediated hydrogen bonds (N–H···O) using Mercury software to correlate structure with solubility .
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